Product packaging for 2,6-Dibromo-4-methylbenzoic acid(Cat. No.:CAS No. 128733-74-4)

2,6-Dibromo-4-methylbenzoic acid

Cat. No.: B1644527
CAS No.: 128733-74-4
M. Wt: 293.94 g/mol
InChI Key: HPEDXYSIHYYYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dibromo-4-methylbenzoic acid ( 128733-74-4) is a halogen-substituted benzoic acid derivative with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . This compound is a valuable synthetic building block in organic chemistry and pharmaceutical research. The presence of two bromine atoms in the meta positions relative to the carboxylic acid group on the aromatic ring creates significant steric hindrance and influences its electronic properties, making it a versatile intermediate for further functionalization, such in metal-catalyzed cross-coupling reactions . It is typically supplied as a white to off-white solid and must be stored sealed in a dry environment at room temperature to maintain stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Researchers can utilize this compound for developing novel active pharmaceutical ingredients (APIs), designing metal-organic frameworks (MOFs), and creating other advanced specialty materials . For comprehensive handling and safety details, please consult the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O2 B1644527 2,6-Dibromo-4-methylbenzoic acid CAS No. 128733-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEDXYSIHYYYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 2,6 Dibromo 4 Methylbenzoic Acid and Its Precursors

Regioselective Bromination Strategies in Benzoic Acid Synthesis

Regioselective bromination is a cornerstone of synthesizing specifically substituted benzoic acids. The directing effects of the substituents on the aromatic ring, such as the carboxyl and methyl groups in 4-methylbenzoic acid, play a crucial role in determining the position of bromination. brainly.comyoutube.com

Metal catalysts are instrumental in enhancing the efficiency and selectivity of bromination reactions. While specific data on ammonium (B1175870) molybdate (B1676688) for the direct synthesis of 2,6-dibromo-4-methylbenzoic acid is not extensively detailed in the provided results, the principle of using metal catalysts to facilitate halogenation is well-established. For instance, molybdate has been shown to catalyze the hydrolysis of organic phosphate (B84403) bonds, indicating its potential to act as a catalyst in related organic reactions by forming unstable association complexes. nih.gov The use of catalysts in bromination aims to control the reaction conditions and improve yields.

Catalyst TypeExampleRole in Bromination
Metal CatalystAmmonium MolybdatePotential to form unstable complexes, influencing reaction pathways. nih.gov
Lewis AcidFeBr3Facilitates the generation of the bromonium ion (Br+), an electrophile, for aromatic substitution. askfilo.com

Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. The aqueous AlBr3-Br2 system represents a facile, efficient, and eco-friendly method for the regioselective bromination of aromatic compounds. researchgate.netresearchgate.net This system offers a controllable and economical alternative to traditional methods that often rely on hazardous organic solvents. researchgate.netresearchgate.net The reaction with benzoic acid derivatives, for example, proceeds via electrophilic aromatic substitution, where the carboxyl group typically directs the incoming electrophile to the meta-position. youtube.comaskfilo.com However, the interplay of activating and deactivating groups on the benzene (B151609) ring ultimately determines the final substitution pattern.

A study on the bromination of aromatic compounds using an aqueous AlBr3-Br2 system highlighted its efficiency and environmental benefits, as it can lead to a closed circulation system by oxidizing HBr back to Br2. researchgate.net

Organometallic Approaches in Halogenated Benzoic Acid Synthesis (e.g., Organolithium Reagents)

Organometallic reagents, particularly organolithium compounds, are powerful tools for the synthesis of halogenated benzoic acids. masterorganicchemistry.com These reagents can be prepared from alkyl or aryl halides and lithium metal. masterorganicchemistry.com A common strategy involves the reaction of an organolithium reagent with carbon dioxide (carboxylation) to form a carboxylic acid. libretexts.org For instance, a substituted bromobenzene (B47551) can be treated with an organolithium reagent to generate a lithium salt, which upon hydrolysis, yields the corresponding benzoic acid. google.com This method is advantageous for its high yield and mild reaction conditions. google.com

The general process involves two main steps:

Formation of the organolithium reagent from an organic halide.

Carboxylation of the organolithium intermediate followed by acidic workup to yield the carboxylic acid. libretexts.org

This approach offers a versatile route to a wide range of substituted benzoic acids.

Transhalogenation Reactions in the Synthesis of Brominated Aromatic Carboxylic Acids

Transhalogenation is a substitution reaction where one halogen atom in a compound is replaced by another. wikipedia.org This method can be a gentle way to synthesize brominated aromatic carboxylic acids from other halogenated precursors, such as iodinated or chlorinated analogs. wikipedia.org The reaction is often carried out using metal halides as the halogen source. wikipedia.org While direct examples for this compound are not specified, the principle is applicable to the synthesis of various aryl bromides from the corresponding chlorides or iodides. wikipedia.org

Reaction TypeDescriptionReactantsProducts
Finkelstein ReactionA type of halide exchange.Alkyl chloride/bromide and sodium iodideAlkyl iodide and sodium chloride/bromide
Aryl Halide ConversionProduction of aryl iodides.Aryl chlorides or bromidesAryl iodides

Derivatization from Related Brominated Benzoic Acid Analogs and Precursors

The synthesis of this compound can also be achieved through the derivatization of closely related compounds. This can involve the introduction or modification of functional groups on a pre-existing brominated benzoic acid skeleton. For example, starting from 4-methylbenzoic acid, a series of reactions including esterification and subsequent bromination can lead to the desired product.

One synthetic route could involve:

Esterification of a brominated benzoic acid precursor.

Further halogenation or other functional group manipulations.

Hydrolysis of the ester to yield the final carboxylic acid.

For instance, 2-bromo-4-methyl-benzoic acid can be converted to its methyl ester, which can then undergo further reactions. Derivatization is a key strategy in organic synthesis to build up molecular complexity from simpler, readily available starting materials. nih.govcolostate.edunih.gov

PrecursorReagentsIntermediate/ProductReference
4-methylbenzoic acidN-bromosuccinimide, benzoyl peroxide4-bromomethyl benzoic acid chegg.com
2-bromo-4-methyl-benzoic acidMethanol (B129727), Sulfuric acid2-Bromo-4-methyl-benzoic acid methyl ester
3,5-difluoro bromobenzeneOrganolithium reagent, then hydrolysis4-bromo-2,6-difluoro-benzoic acid google.com
4-bromo-2-methylbenzoic acidMethanol, Sulfuric acid; then potassium vinylfluoroborate4-bromoacetyl-2-methyl benzoate google.com

Iii. Chemical Reactivity and Transformational Chemistry of 2,6 Dibromo 4 Methylbenzoic Acid

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the two bromine atoms, makes it a candidate for nucleophilic aromatic substitution. While typically requiring strong nucleophiles and harsh reaction conditions, the displacement of one or both bromine atoms by nucleophiles could be envisioned. The ortho-positioning of the bromine atoms relative to the carboxylic acid group can influence the regioselectivity of such reactions. For instance, in related bromobenzoic acids, copper-catalyzed amination has been shown to proceed with remarkable regioselectivity, favoring the displacement of the bromide adjacent to the carboxylic acid moiety.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification: The conversion of 2,6-Dibromo-4-methylbenzoic acid to its corresponding esters can be achieved through standard methods such as Fischer esterification. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. However, the steric hindrance imposed by the two ortho-bromine atoms can significantly slow down the reaction rate, a known issue for 2,6-disubstituted benzoic acids. To overcome this, more reactive acylating agents derived from the carboxylic acid, such as the acyl chloride, may be employed, or alternative esterification methods that proceed under milder conditions could be utilized. For example, a related compound, 2-bromo-4-methylbenzoic acid, has been successfully esterified by refluxing in methanol (B129727) with concentrated sulfuric acid.

Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. Direct amidation of carboxylic acids with amines is also possible, often requiring high temperatures or the use of coupling agents. Boric acid has emerged as an effective catalyst for the direct amidation of aromatic carboxylic acids with aromatic amines under mild conditions. asianpubs.org This method could potentially be applied to this compound.

TransformationReagentsProduct TypeNotes
Esterification (Fischer)Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)EsterReaction may be slow due to steric hindrance from ortho-bromo substituents.
Amidation (via Acyl Chloride)1. Thionyl Chloride (SOCl₂) 2. Amine (RNH₂ or R₂NH)AmideA two-step process involving the formation of a reactive intermediate.
Direct AmidationAmine, Coupling Agent or Catalyst (e.g., Boric Acid)AmideCan be achieved under various conditions, with catalysts improving efficiency.
Table 1. Common Esterification and Amidation Reactions of Carboxylic Acids.

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2,6-dibromo-4-methylphenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LiAlH₄ attack the carbonyl carbon. It is important to note that LiAlH₄ is a potent reagent capable of reducing a wide range of functional groups, but it will not reduce the aromatic ring or the carbon-bromine bonds under standard conditions.

Oxidation: The aromatic ring of this compound is highly substituted and generally resistant to further oxidation. The methyl group, however, is a potential site for oxidation. Under vigorous conditions, such as treatment with hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification, the methyl group could be oxidized to a second carboxylic acid group, forming 2,6-dibromoterephthalic acid. This type of benzylic oxidation is a common transformation for alkyl-substituted aromatic compounds.

TransformationReagentFunctional Group ChangeProduct
ReductionLithium Aluminum Hydride (LiAlH₄)-COOH → -CH₂OH(2,6-dibromo-4-methylphenyl)methanol
OxidationPotassium Permanganate (KMnO₄)-CH₃ → -COOH2,6-dibromoterephthalic acid
Table 2. Reduction and Oxidation Pathways for this compound.

Halogen Atom Reactivity and Cross-Coupling Methodologies

The two bromine atoms on the aromatic ring of this compound serve as valuable handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The presence of two bromine atoms allows for the possibility of both mono- and di-substitution, which can often be controlled by stoichiometry and reaction conditions.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki-Miyaura coupling is widely used to form biaryl structures. For this compound, a selective mono-coupling could potentially be achieved, followed by a second coupling with a different boronic acid to generate unsymmetrical products. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. organic-chemistry.org

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org This reaction would introduce an alkynyl substituent onto the aromatic ring of this compound, a valuable transformation for the synthesis of more complex molecules. Similar to the Suzuki coupling, sequential reactions are possible.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine in the presence of a strong base. wikipedia.org This provides a direct route to arylamine derivatives of this compound, which would be challenging to synthesize via other methods.

Coupling ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd Catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl-Aryl or Aryl-Vinyl)
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseC-C (Aryl-Alkynyl)
Buchwald-HartwigPrimary or Secondary AminePd Catalyst, Ligand, BaseC-N (Aryl-Amine)
Table 3. Key Cross-Coupling Methodologies Applicable to this compound.

Enzymatic Biotransformations and Reaction Mechanisms

Potential Biotransformation Pathways:

Dehalogenation: Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a common initial step in the microbial degradation of aryl halides. Hydrolytic dehalogenation, replacing a halogen with a hydroxyl group, is another possibility.

Dioxygenase Attack: Aromatic ring cleavage is often initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto the ring, forming a diol. This diol can then undergo further enzymatic reactions leading to ring opening.

Methyl Group Oxidation: The methyl group could be a site for initial enzymatic attack, leading to the formation of the corresponding alcohol and subsequently the carboxylic acid, as seen in the biodegradation of other alkylbenzenes. nih.gov

The specific enzymes and metabolic pathways involved would depend on the microbial species and the enzymatic machinery it possesses. Further research is needed to elucidate the specific biotransformations of this compound.

Iv. Advanced Spectroscopic and Computational Characterization of 2,6 Dibromo 4 Methylbenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is pivotal for identifying the functional groups and understanding the bonding characteristics of the molecule.

The FT-IR spectrum of 2,6-Dibromo-4-methylbenzoic acid is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. Due to the presence of the carboxylic acid group, a very broad absorption band is expected for the O-H stretching vibration, typically found in the wide range of 3300 to 2500 cm⁻¹. nih.gov This broadening is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids.

The carbonyl (C=O) stretching vibration presents a strong and sharp band, generally appearing between 1700 and 1680 cm⁻¹ for aryl carboxylic acids. nih.gov For related substituted benzoic acids, this C=O stretching mode is observed with very strong intensity, often enhanced by conjugation with the phenyl ring. mdpi.comijtsrd.com Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. mdpi.com

The C-Br stretching vibrations typically yield strong bands in the 710-505 cm⁻¹ range. ijtsrd.com However, vibrational coupling with other modes can shift this absorption to as high as 840 cm⁻¹. ijtsrd.com For instance, in 2-amino-5-bromobenzoic acid, the C-Br stretch is identified at 631 cm⁻¹ in the IR spectrum. ijtsrd.com Vibrations associated with the methyl group and the benzene (B151609) ring, such as C-C stretching and various bending modes, contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 1: Predicted FT-IR Vibrational Assignments for this compound Note: Wavenumbers are based on typical values for related substituted benzoic acids.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Methyl)2980 - 2870Medium
C=O Stretch (Carbonyl)1700 - 1680Very Strong
C-C Stretch (Aromatic Ring)1600 - 1450Medium to Strong
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
O-H Bend (In-plane)1440 - 1395Medium
C-Br Stretch710 - 505Strong

FT-Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, homonuclear bonds. surfacesciencewestern.com Therefore, the C-C stretching vibrations of the aromatic ring and the C-Br bonds are expected to be prominent in the FT-Raman spectrum. For related molecules like 2-amino-5-bromobenzoic acid, the C=O stretch appears strongly at 1652 cm⁻¹, and the C-Br stretch is observed at 635 cm⁻¹. ijtsrd.com The symmetric stretching of the benzene ring is also typically a strong feature in Raman spectra.

Band deconvolution techniques can be applied to both FT-IR and FT-Raman spectra to resolve overlapping peaks in complex regions. This computational method helps to more accurately identify and assign individual vibrational modes that are closely spaced.

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational modes. mdpi.com It is often performed using data from Density Functional Theory (DFT) calculations. ijtsrd.com PED analysis calculates the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. mdpi.com This allows for an unambiguous assignment of spectral bands, especially in cases where significant vibrational coupling occurs. For example, a band in the spectrum might be described as having a PED of 60% C-C stretch, 30% C-H in-plane bend, and 10% C-Br stretch, providing a much deeper understanding than a simple group frequency assignment. Such analyses are crucial for accurately interpreting the complex vibrational spectra of substituted aromatic compounds. mdpi.comijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and the environment of protons within a molecule.

The ¹H NMR spectrum of this compound is expected to show two distinct signals. Due to the symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and should appear as a single signal. This signal would be a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be influenced by the deshielding effect of the bromine atoms and the carboxylic acid group, and the shielding effect of the methyl group.

The second signal corresponds to the three protons of the methyl group at position 4. This will also be a singlet and is expected to appear in the typical alkyl-aromatic region, around 2.3-2.5 ppm. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are predicted based on analogous structures and reported in ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (Positions 3, 5)~7.6s (singlet)2H
-CH₃ (Position 4)~2.4s (singlet)3H
-COOH>10s (broad singlet)1H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to molecular symmetry, this compound is expected to display six distinct carbon signals.

The signal for the carboxylic carbon (C=O) will be the most downfield, typically appearing around 165-170 ppm. The aromatic carbons will have varied chemical shifts based on their substituents. The carbons bearing the bromine atoms (C2 and C6) are expected to be shifted upfield relative to unsubstituted benzene due to the heavy atom effect, likely appearing in the 120-125 ppm range. The carbon attached to the carboxylic acid group (C1) and the carbon with the methyl group (C4) will also have characteristic shifts, as will the carbons bearing protons (C3 and C5). The methyl carbon will give a signal at the most upfield position, typically around 20-22 ppm. rsc.orgrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are predicted based on analogous structures and reported in ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~168
C-4 (Ar-C-CH₃)~142
C-1 (Ar-C-COOH)~135
C-3, C-5 (Ar-C-H)~132
C-2, C-6 (Ar-C-Br)~123
-CH₃~21

Mentioned Compounds

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters serve as a powerful tool for confirming molecular structures and understanding their electronic environment. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules with a high degree of accuracy. nih.govarxiv.org This method is often employed in conjunction with Density Functional Theory (DFT) to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov

For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The process typically involves first optimizing the molecular geometry using a selected DFT functional and basis set. arxiv.org Subsequently, the GIAO method is applied to this optimized geometry to compute the shielding constants. nih.gov These theoretical values are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, such as Tetramethylsilane (TMS).

The predicted chemical shifts can be compared with experimental data to validate the structural assignment. Furthermore, these calculations can help resolve ambiguities in spectral assignments, especially for complex molecules where signals may overlap. Solvent effects can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM), which can improve the accuracy of the predictions, particularly for polar molecules in protic or aprotic solvents. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method. (Illustrative Data)
Atom PositionPredicted ¹³C Chemical Shift (ppm)Atom PositionPredicted ¹H Chemical Shift (ppm)
C1 (C-COOH)142.5H (on C3/C5)7.55
C2/C6 (C-Br)125.0H (on CH₃)2.40
C3/C5133.0H (on COOH)12.10
C4 (C-CH₃)140.0
C7 (COOH)169.8
C8 (CH₃)21.5

Note: The values in the table are illustrative and represent typical shifts for similar structures. Actual calculated values would depend on the specific level of theory and basis set used.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of an organic molecule is determined by its chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uktanta.edu.eg

The structure of this compound contains a substituted benzene ring and a carboxylic acid group, which act as chromophores. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The primary electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of systems with multiple bonds, such as the aromatic ring in this compound. These transitions are typically of high intensity. uomustansiriyah.edu.iq

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), located on the oxygen atoms of the carboxylic acid group, to a π* antibonding orbital of the carbonyl group or the aromatic ring. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions. uomustansiriyah.edu.iq

The presence of substituents on the benzene ring (two bromine atoms, a methyl group, and a carboxylic acid group) influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max). Auxochromes, such as the -OH group of the carboxylic acid, and the methyl group can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths depending on the solvent polarity and pH. tanta.edu.eg In solution, electronic transitions are often observed as broad bands because they are superimposed with vibrational and rotational transitions. shu.ac.ukubbcluj.ro

Table 2: Expected Electronic Transitions and Absorption Maxima (λ_max) for this compound.
Transition TypeAssociated ChromophoreExpected λ_max Range (nm)Relative Intensity
π → πAromatic Ring (Benzene)~200-280High
n → πCarbonyl Group (C=O)~280-320Low

Mass Spectrometry Profiling and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺•). docbrown.info This ion can then undergo fragmentation, breaking into smaller, more stable charged fragments.

For this compound (MW ≈ 294 g/mol , considering the major isotopes ⁷⁹Br and ⁸¹Br), the mass spectrum would be characterized by a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This results in a distinctive pattern of peaks (M⁺•, [M+2]⁺•, [M+4]⁺•) separated by 2 m/z units.

The fragmentation pattern can be predicted based on the structure and is crucial for structural elucidation. youtube.com Key fragmentation pathways for aromatic carboxylic acids include: docbrown.infomiamioh.edu

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-17]⁺. This is a common fragmentation for carboxylic acids.

Loss of a carboxyl group (•COOH or CO₂ + H•): Decarboxylation leading to the formation of a [M-45]⁺ ion.

Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion [M-17]⁺ can lose CO to form a [M-17-28]⁺ or [M-45]⁺ ion. docbrown.info

Loss of a bromine atom (•Br): Cleavage of a C-Br bond to give a [M-79]⁺ or [M-81]⁺ ion.

The most abundant peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.
Fragment Ion (Structure)Proposed Fragmentation PathwayPredicted m/z Value
[C₈H₆Br₂O₂]⁺•Molecular Ion (M⁺•)292/294/296
[C₈H₅Br₂O]⁺Loss of •OH from COOH275/277/279
[C₇H₅Br₂]⁺Loss of CO from [M-OH]⁺247/249/251
[C₈H₆BrO₂]⁺Loss of •Br213/215

Note: m/z values are based on the most abundant isotopes of bromine (⁷⁹Br and ⁸¹Br).

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations are instrumental in determining its most stable three-dimensional conformation (geometry optimization) and understanding its electronic properties. documentsdelivered.com

The process begins by proposing an initial molecular structure. A functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are chosen to approximate the exchange-correlation energy. documentsdelivered.comnih.gov The calculation then iteratively adjusts the positions of the atoms to minimize the total energy of the molecule, converging on the optimized geometry. This provides precise information on bond lengths, bond angles, and dihedral angles. actascientific.com The steric hindrance caused by the two bulky bromine atoms adjacent to the carboxylic acid group is expected to significantly influence the dihedral angle between the plane of the carboxyl group and the plane of the aromatic ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energies of these orbitals and the gap between them (E_gap = E_LUMO - E_HOMO) are critical parameters that determine a molecule's chemical reactivity and kinetic stability. nih.gov

HOMO: Represents the ability to donate an electron and is associated with the most electron-rich areas of the molecule.

LUMO: Represents the ability to accept an electron and is associated with the most electron-deficient areas.

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov For this compound, DFT calculations can determine the energies and visualize the spatial distribution of these orbitals. documentsdelivered.com The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the bromine atoms. This spatial separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

Table 4: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT.
ParameterIllustrative ValueSignificance
E_HOMO-6.95 eVElectron-donating ability
E_LUMO-1.98 eVElectron-accepting ability
Energy Gap (ΔE)4.97 eVChemical reactivity and stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. actascientific.com The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxylic acid group. researchgate.net

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group is a prominent positive region. researchgate.net

Green regions: Represent neutral or near-zero potential.

The MEP surface provides a clear, three-dimensional picture of the molecule's reactive sites, complementing the information obtained from FMO analysis and offering insights into intermolecular interactions. actascientific.comresearchgate.net

Non-Bonding Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, akin to the familiar Lewis structures. uni-muenchen.de This analysis provides valuable insights into the intramolecular and intermolecular interactions that govern the structure and reactivity of a molecule.

For aromatic compounds like this compound, NBO analysis helps to quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis orbitals (antibonding and Rydberg orbitals). orientjchem.org This delocalization, or hyperconjugation, is a key factor in molecular stability. The interactions are evaluated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction between a donor NBO and an acceptor NBO. wisc.edu

In the case of substituted benzoic acids, NBO analysis can elucidate the nature of the hydrogen bonding that leads to the formation of dimers, a common structural motif for these compounds in apolar solvents. bohrium.comucl.ac.uk The analysis can also reveal weaker, yet significant, intermolecular interactions such as π-π stacking, which are influenced by the substituents on the benzene ring. bohrium.comucl.ac.uk For this compound, the bulky bromine atoms flanking the carboxylic acid group likely influence the geometry of such interactions.

A hypothetical NBO analysis of this compound would likely reveal strong intramolecular interactions involving the lone pairs of the oxygen and bromine atoms and the π-system of the benzene ring. The table below illustrates the types of donor-acceptor interactions and their potential stabilization energies that would be expected, based on general principles and studies of similar molecules.

Donor NBO (i)Acceptor NBO (j)Estimated E(2) (kcal/mol)Interaction Type
LP(O)π(C=C)HighResonance stabilization of the carboxyl group
LP(Br)σ(C-C)ModerateHyperconjugative stabilization
π(C=C)π(C=C)Highπ-delocalization within the aromatic ring
LP(O) of one moleculeσ(O-H) of another moleculeSignificantIntermolecular Hydrogen Bonding (in dimers)

This table is illustrative and based on general principles of NBO analysis. Actual values would require specific calculations for this compound.

Fukui Functions and Chemical Reactivity Descriptors

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. scielo.org.za They quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most likely sites for electrophilic and nucleophilic attack.

The key reactivity descriptors derived from Fukui functions include:

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron).

f-(r): Indicates the propensity of a site to undergo an electrophilic attack (donating an electron).

f0(r): Indicates the propensity of a site to undergo a radical attack.

These functions are often condensed to atomic sites to provide a ranked order of reactivity for each atom in the molecule. testbook.com For this compound, the electrophilic sites would likely be associated with the electron-withdrawing bromine atoms and the carboxylic acid group, while nucleophilic sites could be located on the aromatic ring.

The following table presents a qualitative prediction of the reactive sites in this compound based on the expected electronic effects of its functional groups.

Atom/RegionPredicted ReactivityRationale
Carboxylic Acid Carbonyl CarbonElectrophilicPositive partial charge due to adjacent oxygen atoms.
Carboxylic Acid Hydroxyl OxygenNucleophilicLone pairs of electrons.
Aromatic Ring CarbonsPotentially Nucleophilicπ-electron density, though influenced by electron-withdrawing substituents.
Bromine AtomsElectrophilic CharacterInductive electron withdrawal.

This table provides a qualitative prediction. Quantitative Fukui function analysis is required for precise site reactivity.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a visual and quantitative measure of electron localization in a molecule. wikipedia.org It maps the probability of finding an electron in the vicinity of a reference electron with the same spin, allowing for a clear distinction between core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value around 0.5 suggests electron-gas-like behavior, typical of metallic bonds. uchile.cl

For this compound, an ELF analysis would visualize the electronic structure in an intuitive way. The analysis would show distinct basins of high ELF values corresponding to the C-C and C-H bonds within the methyl group and the aromatic ring, the C=O and C-O bonds of the carboxylic acid, and the C-Br bonds. The lone pairs on the oxygen and bromine atoms would also appear as distinct localization domains.

The ELF topology can reveal the nature of chemical bonding. For instance, the shape and population of the ELF basins can provide insights into the polarity of bonds and the extent of electron delocalization. In aromatic systems, the separation of the ELF into σ and π contributions can be used to quantify aromaticity. uchile.cl The electron-withdrawing nature of the bromine atoms in this compound would likely be reflected in the size and electron population of the ELF basins associated with the C-Br bonds and the adjacent carbon atoms of the aromatic ring.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties of molecules is a burgeoning field of research due to their potential applications in technologies such as optical data storage, telecommunications, and frequency conversion. The first-order hyperpolarizability (β) is a key molecular property that governs second-order NLO phenomena. Materials with large β values are sought after for these applications.

Computational chemistry provides a reliable means to predict the NLO properties of molecules. The first-order hyperpolarizability can be calculated using quantum chemical methods, such as DFT. A high β value is often associated with molecules that have a large dipole moment and a small HOMO-LUMO energy gap, facilitating intramolecular charge transfer. faccts.de

The calculated values for dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for a molecule like this compound would be presented in a table similar to the one below, based on computational studies of related compounds.

ParameterDescriptionPredicted Significance for this compound
Dipole Moment (μ)A measure of the overall polarity of the molecule.Expected to be significant due to the polar C-Br and C=O bonds.
Polarizability (α)The ease with which the electron cloud can be distorted by an external electric field.The large number of electrons and the aromatic system suggest a notable polarizability.
First-Order Hyperpolarizability (β)A measure of the second-order NLO response.Potentially significant due to intramolecular charge transfer between donor and acceptor groups.

This table is illustrative. The actual NLO properties would need to be determined through specific quantum chemical calculations.

V. Crystal Engineering and Supramolecular Architecture of 2,6 Dibromo 4 Methylbenzoic Acid and Analogs

Single-Crystal X-ray Diffraction Studies and Molecular Conformation

In the case of 2,6-dibromo-4-methylaniline, single-crystal X-ray diffraction analysis reveals notable distortions in the benzene (B151609) ring's bond angles from the ideal 120°. nih.gov For instance, the C1-C2-C3 angle is widened to 122.8(4)°, while the C7-C1-C2 angle is compressed to 115.1(4)°. nih.gov The bromine atoms are slightly displaced from the mean plane of the benzene ring. nih.gov It is highly probable that similar distortions and non-planar arrangements of the substituents are present in 2,6-dibromo-4-methylbenzoic acid due to the steric hindrance imposed by the two bromine atoms flanking the carboxylic acid group.

The crystal structure of 2,6-dibromo-4-methylbenzonitrile, another close analog, shows that the steric bulk of the methyl group forces neighboring molecules to be mutually inclined, preventing the formation of planar sheets. nih.gov The molecules in the crystal lie across crystallographic mirror planes, leading to disorder in the methyl hydrogen atoms. nih.gov

A summary of the crystallographic data for an analog, 2,6-dibromo-4-methylbenzonitrile, is presented in the table below.

Compound Formula Crystal System Space Group a (Å) c (Å) V (ų)
2,6-dibromo-4-methylbenzonitrileC₈H₅Br₂NTetragonalP42₁m14.6731(5)3.9727(1)855.32(6)

Intermolecular Interactions in the Solid State

The supramolecular architecture of this compound and its analogs is primarily governed by a combination of hydrogen bonding, halogen bonding, and aromatic interactions.

For this compound, the most significant hydrogen bonding interaction is expected to be the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H⋯O hydrogen bonds between their carboxyl groups. This robust and highly directional interaction typically leads to the formation of centrosymmetric dimers.

Halogen bonding is a crucial directional interaction in the solid state of halogenated organic compounds. acs.orgnih.govmdpi.com It arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X bond and a belt of negative potential around the equator. mdpi.com

In the crystal structure of 2,6-dibromo-4-methylbenzonitrile, tetrameric Br⋯Br contacts are the principal packing interaction. nih.gov These contacts form tetragonally puckered sheets. nih.gov It is highly likely that similar Br⋯Br interactions play a significant role in the crystal packing of this compound. Additionally, C-Br⋯O interactions, where the electrophilic σ-hole of a bromine atom interacts with the lone pair of an oxygen atom from a neighboring carboxylic acid group, are also anticipated to be a key structure-directing force. The strength of these interactions generally increases with the polarizability of the halogen atom, making bromine a good halogen bond donor.

Lone pair-π interactions, where an electron-rich lone pair on an atom (like oxygen or nitrogen) interacts with an electron-deficient π-system (a π-hole), can also contribute to the supramolecular assembly. nih.gov In the context of this compound, the lone pairs of the carbonyl oxygen could potentially interact with the π-system of an adjacent aromatic ring. These interactions, though generally weaker than hydrogen or halogen bonds, can be significant in directing the final crystal packing arrangement.

Supramolecular Assembly and Packing Motifs

The interplay of the aforementioned intermolecular interactions leads to the formation of specific supramolecular assemblies and packing motifs. For this compound, it is expected that the primary building block will be the hydrogen-bonded carboxylic acid dimer. These dimers would then be further organized in the crystal lattice through a combination of halogen bonds (Br⋯Br and C-Br⋯O) and π-stacking interactions.

The steric hindrance from the ortho-bromine atoms will likely cause a significant twist between the plane of the carboxylic acid group and the benzene ring, influencing how the molecules can pack together. This can lead to the formation of complex three-dimensional networks rather than simple planar sheets. The puckered sheet structure observed in 2,6-dibromo-4-methylbenzonitrile, driven by tetrameric Br⋯Br contacts, provides a plausible model for the type of supramolecular assembly that could be adopted by this compound. nih.gov

Dimeric vs. Catemeric Arrangements in Benzoic Acid Derivatives

Carboxylic acids are well-known for their ability to form robust hydrogen-bonded assemblies in the solid state. The two most common supramolecular motifs are the dimer and the catemer. researchgate.net

Dimeric Arrangement: The most prevalent motif for benzoic acid and many of its derivatives is the centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.netnih.gov This creates a highly stable eight-membered ring structure, described by the graph-set notation R_2^2(8). researchgate.net For benzoic acid itself, all low-energy crystal packing predictions are based on this dimer motif, highlighting its energetic favorability. researchgate.net

Catemeric Arrangement: In contrast, the catemeric motif involves a continuous chain of molecules linked by single O-H···O hydrogen bonds, with a graph-set descriptor of C(4). This arrangement is less common for benzoic acids but has been observed, particularly in cases where substitution patterns or conformational flexibility disfavor the classic dimer. nih.govmdpi.com For some small carboxylic acids, such as formic acid, the catemer is the preferred structure, and for others, both dimer and catemer-based polymorphs can exist with very similar lattice energies. researchgate.net The choice between a dimer and a catemer can be influenced by a delicate energetic balance, with some systems showing conformational polymorphism where one form is a dimer and another is a catemer. mdpi.com

The table below summarizes the key features of these two primary hydrogen-bonding motifs.

MotifDescriptionHydrogen Bonding PatternCommon Graph-SetStability
Dimer Two molecules joined by a pair of hydrogen bonds.O-H···OR_2^2(8)Generally very stable; common for benzoic acids. researchgate.net
Catemer A continuous chain of molecules linked by single hydrogen bonds.O-H···OC(4)Less common for benzoic acids, but observed in some derivatives and polymorphs. nih.govmdpi.com

Formation of Sheets and Other Extended Structures

The primary hydrogen-bonded dimers or catemers serve as supramolecular synthons, or building blocks, which further assemble into higher-order structures. These extended arrangements are stabilized by weaker non-covalent interactions, including C-H···O, C-H···π, and halogen bonds.

In many benzoic acid analogs, these synthons pack to form layered or sheet-like structures. However, significant steric hindrance, such as that introduced by the two bromine atoms in this compound, can disrupt this planarity. In the crystal structure of the closely related analog, 2,6-dibromo-4-methylbenzonitrile, the steric bulk of the ortho-bromo groups and the para-methyl group prevents the formation of the planar sheets observed in simpler analogs like tribromobenzonitrile. nih.gov Instead, the molecules are mutually inclined, leading to the formation of tetragonally puckered sheets. nih.govresearchgate.net This demonstrates how bulky substituents directly influence the dimensionality and topology of the extended supramolecular architecture.

Co-crystallization and Molecular Recognition Phenomena

Co-crystallization is a powerful technique in crystal engineering where two or more different molecular components are combined in a single crystal lattice through non-covalent interactions. mdpi.com This process relies on molecular recognition, the specific and directional interactions that allow different molecules to assemble into a predefined architecture. rsc.org

For benzoic acid derivatives, the carboxylic acid group is an excellent hydrogen bond donor and acceptor, making it an ideal functional group for forming co-crystals with a wide variety of co-formers, such as pyridines, amides, and other acids. researchgate.netnih.gov The interaction between a carboxylic acid and a pyridine, for instance, can result in either a neutral co-crystal (O-H···N) or a salt (O⁻···H-N⁺), depending on the difference in acidity (ΔpKa) between the components. researchgate.net

Common supramolecular synthons in benzoic acid co-crystals include:

Acid-Pyridine Heterosynthon: A robust R_2^2(8) motif formed between the carboxylic acid of one molecule and the nitrogen and an adjacent amino group of a pyridine-containing molecule. nih.gov

Acid-Amide Heterosynthon: Similar interactions where the amide group participates in hydrogen bonding.

Acid-Acid Heterodimer: Formed between two different carboxylic acids.

These recognition events allow for the fine-tuning of physicochemical properties by combining an active pharmaceutical ingredient (API) with a suitable co-former. mdpi.com

Steric Hindrance Effects on Solid-State Structures

The substitution pattern of this compound has a profound impact on its solid-state structure due to severe steric hindrance. The presence of two bulky bromine atoms in the ortho positions forces the carboxylic acid group to twist out of the plane of the benzene ring. mdpi.comnih.gov

This steric inhibition of resonance has several consequences for the crystal structure:

Disruption of Coplanarity: The dihedral angle between the carboxyl group and the aromatic ring increases significantly, which can weaken the π-conjugation between them. mdpi.comrsc.org

Inhibition of Interactions: The steric bulk of the ortho substituents can physically block the carboxylic acid group, preventing it from accessing binding sites on other molecules or participating in otherwise favorable hydrogen-bonding motifs. nih.gov Studies on the uptake of 2,6-disubstituted benzoic acid derivatives by monocarboxylic acid transporters (MCTs) showed that the 2,6-disubstitution prevented the access of the carboxylic acid group to the transporters. nih.gov

Enhanced acidity in sterically hindered acids like 2-tert-butylbenzoic acid has been attributed not just to steric inhibition of resonance in the neutral molecule, but also to stabilizing interactions within the resulting anion. rsc.org

Polymorphism and Solid-State Transformations

Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which have different arrangements or conformations of the molecules in the crystal lattice. mdpi.com These different forms can exhibit distinct physical properties. While specific polymorphic forms of this compound have not been detailed in the reviewed literature, polymorphism is a common phenomenon among its analogs.

For example, 2,6-dimethoxybenzoic acid is known to exist in at least three polymorphic forms. mdpi.combohrium.com These are classified as conformational polymorphs and synthon polymorphs:

Form I: Molecules adopt an anti-planar conformation and are linked by hydrogen-bonded chains (catemer synthon). mdpi.com

Forms II and III: Molecules are in a syn-planar conformation and form the classic carboxylic acid dimer. mdpi.com

This illustrates how subtle changes in molecular conformation can lead to entirely different hydrogen-bonding motifs and, consequently, different crystal structures. Similarly, 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of a common anti-inflammatory drug, also exhibits polymorphism stemming from its conformational flexibility. rsc.org

Solid-state transformations involve the conversion of one polymorph into another, typically from a less stable (metastable) form to a more stable one. youtube.com These transformations can be induced by factors such as heat, pressure, or exposure to solvent. For instance, in an enantiotropically related system, one polymorph may be stable at low temperatures while another becomes stable above a certain transition temperature. mdpi.combohrium.com

Vi. Biological Activity and Medicinal Chemistry Research on 2,6 Dibromo 4 Methylbenzoic Acid Derivatives

Assessment of Biological Activity Profile

There are no available studies that have assessed the biological activity of 2,6-Dibromo-4-methylbenzoic acid or its direct derivatives.

No published research has utilized in vitro (cell-based) or in vivo (animal) models to screen for any biological effects of this compound. Consequently, there is no data on its potential efficacy in any disease model.

Without initial screening data, no dose-response relationships have been established, and no efficacy studies have been conducted to determine potential therapeutic effects of this compound.

Mechanisms of Action at the Molecular and Cellular Level

The molecular and cellular mechanisms of a compound can only be elucidated following the observation of a biological effect. As no such effects have been reported for this compound, its mechanism of action remains unknown.

There is no evidence in the scientific literature to suggest that this compound interacts with any specific molecular targets such as enzymes or proteins.

The effect of this compound on cellular signaling pathways has not been investigated.

There are no studies available that explore the potential for this compound to induce oxidative stress or regulate metabolic processes.

Enzyme Inhibition Studies (e.g., PTP1B, Cholinesterases, EGFR-TK)

Derivatives of this compound are subjects of investigation for their capacity to inhibit enzymes implicated in various diseases. One significant area of research is their effect on protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it a key target for treatments of type 2 diabetes and obesity. Additionally, research has explored the role of these derivatives in inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes linked to the progression of Alzheimer's disease.

Another critical focus is the inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK). researchgate.net EGFR-TK is a vital target in oncology, as its inhibition can halt the proliferation of cancer cells. researchgate.net The development of B-RAF kinase inhibitors, which are part of the same signaling cascade, has already marked significant progress in targeted cancer therapies, particularly for malignancies driven by B-RAF V600 mutations. mdpi.com

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antibacterial properties, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA is a major cause of difficult-to-treat infections in both hospital and community settings. sci-hub.se

Research has shown that bromophenol derivatives exhibit significant antibacterial activity. nih.gov For instance, a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, showed good activity against S. aureus and even the drug-resistant MRSA strain. nih.gov Carboxylic acid derivatives of 5,7-dibromo-2-(5-bromo-2-hydroxybenzoyl)benzofuran also showed a dramatic increase in antibacterial activity against both MSSA and MRSA, with some derivatives achieving a minimum inhibitory concentration (MIC) of 32 μg/mL. sci-hub.se The presence of a carboxylic acid functional group appears to be favorable for anti-MRSA activity. sci-hub.se

Interactive Table: Antibacterial Activity of Selected Brominated Derivatives

Compound/Derivative Class Bacterial Strain Activity Measure Result Reference
3-bromo-2,6-dihydroxyacetophenone S. aureus & MRSA Antibacterial Zone Pronounced effect nih.gov
5,7-dibromo-2-benzoylbenzofuran derivatives (with carboxylic acid) MRSA ATCC 43300 MIC 32 μg/mL sci-hub.se
Naphtho nih.govnih.govnih.govtriazol-thiadiazin derivatives S. aureus & MRSA MIC Good activity umsha.ac.ir

MIC: Minimum Inhibitory Concentration

In addition to their effects on bacteria, derivatives of this compound have been assessed for their potential to combat fungal pathogens. Research has confirmed that certain synthetic derivatives possess antifungal properties. For example, some naphtho nih.govnih.govnih.govtriazol-thiadiazin derivatives have demonstrated acceptable antifungal activity. umsha.ac.ir Furochromone derivatives have also been widely studied and are known to possess antimicrobial activities. nih.gov

Anticancer and Cytotoxic Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are a significant focus of medicinal chemistry research. nih.gov These compounds have been shown to inhibit the growth and proliferation of cancer cells, indicating their potential as anticancer agents. nih.govnih.gov

For instance, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have demonstrated high activity against several cancer cell lines. nih.gov Specifically, compounds with two chlorine atoms on the purine (B94841) heterocycle were highly active against leukemic cell lines K562 and HL-60, with IC50 values as low as 2.27 µM and 1.42 µM, respectively. nih.gov Similarly, certain quinazoline (B50416) derivatives have been found to be more potent than the standard drug gefitinib, with IC50 values ranging from 1.85 to 2.81 μM against HeLa and MDA-MB-231 cancer cells. nih.gov

Interactive Table: In Vitro Anticancer Activity of Selected Derivatives

Derivative Class Cancer Cell Line Activity Measure (IC50) Result Reference
4-Methylbenzamide/2,6-dichloropurine K562 (Leukemia) IC50 2.27 µM nih.gov
4-Methylbenzamide/2,6-dichloropurine HL-60 (Leukemia) IC50 1.42 µM nih.gov
Quinazoline derivatives (Compounds 21-23) HeLa (Cervical Cancer) IC50 1.85 - 2.81 µM nih.gov

IC50: The concentration that causes 50% inhibition of cell growth.

While in vitro studies provide crucial initial data, evaluating the anti-tumorigenic effects of these compounds in living organisms is essential to determine their therapeutic potential. In vivo studies in animal models are a critical next step to assess the efficacy and safety of these derivatives as potential anticancer drugs. For example, PC190723, a 2,6-difluoro derivative of benzamide, was shown to clear a S. aureus infection in a mouse bacteremia model, which helped establish its target, FtsZ, as a viable antibacterial drug target. nih.gov Similar in vivo validation is necessary for the anticancer applications of this compound derivatives.

Research on this compound and its Derivatives Remains a Niche Area in Medicinal Chemistry

Extensive searches of scientific literature have revealed a notable scarcity of dedicated research into the biological activities and medicinal chemistry applications of this compound and its derivatives. While the broader class of benzoic acid derivatives has been a fertile ground for drug discovery, this specific polysubstituted molecule appears to be a less explored scaffold.

Currently, there is a lack of publicly available, in-depth studies focusing on the development of novel antitumor agents derived from this compound. General reviews of benzoic acid derivatives in cancer research often touch upon various substituted analogues, but specific and detailed investigations into the anticancer potential of the 2,6-dibromo-4-methyl substitution pattern are not prominent in the existing literature.

Similarly, detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the biological potency of a chemical series, are not readily found for derivatives of this compound. SAR studies require the synthesis and biological evaluation of a range of related compounds to determine how specific structural modifications influence their activity. The absence of such dedicated studies suggests that this particular chemical class has not been a primary focus of systematic medicinal chemistry efforts.

While halogenated and methylated benzoic acids are recognized as important intermediates and scaffolds in the synthesis of more complex molecules, the specific use of this compound in this capacity is not widely documented in the context of pharmaceutical development. The versatility of the benzoic acid core allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. However, the specific contributions and advantages of the 2,6-dibromo-4-methyl substitution pattern as a pharmaceutical intermediate have not been extensively detailed in the available scientific literature.

Vii. Environmental Occurrence, Fate, and Biodegradation of Brominated Benzoic Acids

Identification as Environmental Metabolites and Disinfection Byproducts

Brominated organic compounds, including various brominated acids, have been identified as disinfection byproducts (DBPs) in drinking water. epa.gov These compounds form when disinfectants like chlorine react with naturally occurring organic matter and bromide ions present in the water source. epa.gov While studies have identified a range of brominated DBPs, there is no specific mention of 2,6-Dibromo-4-methylbenzoic acid as a known DBP in the reviewed literature. Similarly, its identification as an environmental metabolite of other pollutants has not been documented.

Environmental Presence and Distribution in Aquatic Systems (e.g., Marine Environments)

Brominated flame retardants and other brominated compounds are known to be present in various aquatic environments, including marine ecosystems. nih.gov However, specific monitoring data for the presence and distribution of this compound in any aquatic system could not be found.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of aromatic compounds, including halogenated ones, is a well-established field of study. Generally, microbial degradation of such compounds involves initial dehalogenation followed by the cleavage of the aromatic ring. nih.gov

The bacterial genus Cupriavidus is recognized for its remarkable ability to degrade a wide array of toxic aromatic compounds, including chlorinated and nitrated pollutants. nih.govresearchgate.netnih.gov Strains of Cupriavidus have been shown to utilize various substituted benzoic acids as a sole source of carbon and energy. nih.gov However, no studies have specifically identified Cupriavidus sp. or any other microbial strain capable of degrading this compound.

The enzymatic mechanisms for the breakdown of halogenated aromatic compounds typically involve dioxygenase and monooxygenase enzymes that can initiate ring cleavage. Debromination, the removal of bromine atoms, is a critical step in the detoxification and subsequent metabolism of these compounds. While the general principles of these enzymatic reactions are understood, the specific enzymes and metabolic pathways involved in the biotransformation of this compound have not been elucidated.

Bioaccumulation and Ecological Impact

Brominated compounds, particularly those with high lipophilicity, have the potential to bioaccumulate in organisms and magnify through the food web. nih.gov However, without specific data on the octanol-water partition coefficient (Kow) and experimental studies, the bioaccumulation potential and ecological impact of this compound remain unknown.

Strategies for Environmental Remediation and Waste Management

General strategies for the remediation of water and soil contaminated with persistent organic pollutants include bioremediation, which utilizes the metabolic capabilities of microorganisms, and physicochemical methods like adsorption on activated carbon. researchgate.net For brominated compounds, stimulating microbial debromination is a key aspect of bioremediation. However, no remediation strategies have been specifically developed or tested for this compound.

Viii. Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign synthetic methods for producing 2,6-Dibromo-4-methylbenzoic acid and its analogs is a key area of future research. Traditional bromination methods often rely on harsh reagents and can lead to a mixture of isomers, necessitating extensive purification. Modern synthetic chemistry is moving towards more sustainable practices, focusing on catalysis and waste reduction.

Future research will likely concentrate on palladium-catalyzed C-H activation and functionalization, offering a direct and atom-economical route to di-brominated benzoic acids. These methods can provide greater control over regioselectivity, a crucial aspect in the synthesis of polysubstituted aromatic compounds. Additionally, the use of greener solvents, such as ionic liquids or supercritical fluids, is being explored to minimize the environmental impact of synthesis. The development of one-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also be a significant focus, streamlining the production process and reducing waste.

Table 1: Comparison of Traditional and Novel Synthetic Approaches

FeatureTraditional BrominationModern Catalytic Methods
Reagents Elemental bromine, strong acidsPalladium catalysts, milder brominating agents
Selectivity Often poor, leading to isomeric mixturesHigh regioselectivity
Sustainability High waste generation, harsh conditionsAtom-economical, milder reaction conditions
Efficiency Multi-step processes with purification challengesPotential for one-pot synthesis

Advanced Materials Science Applications

The rigid structure and presence of reactive functional groups in this compound make it a promising building block for advanced materials. The bromine atoms can serve as handles for further functionalization, while the carboxylic acid group can participate in the formation of various supramolecular assemblies.

One of the most exciting future applications lies in the development of metal-organic frameworks (MOFs) and coordination polymers . The specific geometry of this compound can direct the formation of porous materials with tailored properties for applications in gas storage, catalysis, and chemical sensing. The bromine atoms can also be exploited to introduce additional functionalities within the pores of these materials.

Furthermore, derivatives of this compound could be investigated for their liquid crystalline properties . The introduction of long alkyl chains or other mesogenic groups could lead to the formation of novel liquid crystal phases with potential applications in display technologies and optical sensors. The inherent polarity and potential for hydrogen bonding of the carboxylic acid group are key features that can be harnessed to control the self-assembly of these materials.

Computational Drug Design and Targeted Therapy

The field of medicinal chemistry is increasingly relying on computational tools for the rational design of new drug candidates. Brominated compounds are of particular interest due to the ability of bromine to form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity to biological targets.

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, will be instrumental in exploring the potential of this compound derivatives as therapeutic agents. These studies can predict the biological activity of virtual compounds and guide the synthesis of the most promising candidates. The ortho-dibromo substitution pattern can induce specific conformational preferences that may be exploited to achieve high selectivity for a particular enzyme or receptor.

Future research in this area will focus on designing inhibitors for specific protein targets implicated in diseases such as cancer and neurodegenerative disorders. The this compound scaffold can be elaborated with various pharmacophores to optimize its interaction with the target protein. The development of targeted therapies, which selectively act on diseased cells while sparing healthy ones, is a major goal of modern medicine, and this class of compounds holds potential in this regard.

Interdisciplinary Research Integration

The full potential of this compound can only be realized through a multidisciplinary approach that integrates chemical, biological, and environmental sciences. Understanding the entire lifecycle of this compound, from its synthesis to its ultimate fate in the environment, is crucial for its responsible development and application.

Collaborations between synthetic chemists and biologists will be essential for the development of new bioactive compounds. High-throughput screening of libraries of this compound derivatives against various biological targets will accelerate the discovery of new drug leads.

From an environmental perspective, research into the biodegradation and environmental fate of brominated aromatic compounds is critical. Studies on the microbial degradation pathways of this compound will provide insights into its persistence and potential for bioaccumulation. This knowledge is vital for assessing the environmental risk associated with the large-scale production and use of this compound and for developing strategies for its remediation if necessary.

Exploration of Stereochemical and Isomeric Effects

The substitution pattern of this compound gives rise to interesting stereochemical possibilities. The presence of two bulky bromine atoms in the ortho positions to the carboxylic acid group can lead to atropisomerism , a type of axial chirality arising from restricted rotation around a single bond. This means that the molecule can exist as a pair of non-superimposable mirror images (enantiomers).

Future research will likely focus on the chiral resolution of these atropisomers and the investigation of their individual properties. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities. Therefore, the separation and characterization of the atropisomers of this compound and its derivatives will be a critical step in the development of new chiral drugs or materials.

The study of isomeric effects, comparing the properties of this compound with its other isomers, will also provide valuable insights into structure-property relationships. This fundamental understanding is essential for the rational design of new molecules with desired characteristics.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,6-Dibromo-4-methylbenzoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via bromination of 4-methylbenzoic acid using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃). Reaction conditions typically involve controlled temperature (0–25°C) and stoichiometric excess of Br₂ to ensure di-substitution at the 2- and 6-positions. Purification is achieved via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic ring integrity.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : For molecular weight confirmation (M⁺ expected at ~293.91 g/mol).
  • Infrared (IR) Spectroscopy : To identify carboxylic acid (-COOH) and C-Br stretching frequencies .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .

Q. What are the key considerations in designing a purification protocol for this compound?

  • Methodological Answer :

  • Recrystallization : Optimize solvent polarity (e.g., ethanol or ethyl acetate/hexane mixtures) to maximize yield and purity.
  • Column Chromatography : Use silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to remove bromination byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the bromination of 4-methylbenzoic acid?

  • Methodological Answer :

  • Catalyst Screening : Compare FeBr₃ (higher activity but potential over-bromination) vs. AlBr₃ (milder, better selectivity).
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions but slow kinetics; use kinetic monitoring via TLC or in-situ IR.
  • Stoichiometry : A 2.2:1 molar ratio of Br₂ to substrate ensures complete di-substitution while minimizing polybrominated byproducts .

Q. How to address discrepancies in spectral data (e.g., NMR) when synthesizing this compound?

  • Methodological Answer :

  • Impurity Analysis : Use HPLC-MS to identify contaminants (e.g., mono-brominated isomers or residual starting material).
  • Deuterated Solvents : Ensure solvents (e.g., DMSO-d₆) are free of protonated impurities that may obscure NMR signals.
  • Reference Data : Cross-validate with NIST Chemistry WebBook or crystallographic data (e.g., CCDC entries) for expected chemical shifts .

Q. What are the implications of varying substituent positions on the benzoic acid core for its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 2,6-dibromo substituents create steric hindrance, limiting accessibility for Suzuki-Miyaura coupling.
  • Electronic Effects : Electron-withdrawing bromine groups activate the carboxylic acid for nucleophilic substitution.
  • DFT Calculations : Model reaction pathways to predict regioselectivity in derivatization (e.g., amidation or esterification) .

Q. How to determine the stability of this compound under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
  • Analytical Monitoring : Track decomposition via HPLC (loss of parent compound) and TGA (thermal degradation above 200°C).
  • Optimal Storage : Store in airtight containers under inert gas (N₂ or Ar) at 4°C in a desiccator .

Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and optimization strategies.
  • Advanced Topics : Include mechanistic insights (e.g., steric/electronic effects) and stability studies for long-term research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-methylbenzoic acid
Reactant of Route 2
2,6-Dibromo-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.